2-(3,3-difluorocyclobutyl)-N-methylethan-1-amine
Description
Table 1: Comparative Molecular Descriptors
In PDE4B inhibitor development, analogs featuring 3,3-difluoroazetidine groups demonstrated 6-fold selectivity over PDE4D, highlighting the pharmacophoric value of fluorinated small rings. Similarly, cyclobutane-containing anticancer agents like ivosidenib leverage fluorine’s electron-withdrawing effects to stabilize transition states during enzymatic processing.
The compound’s utility extends to bioisosteric replacement : its cyclobutane ring can substitute for aromatic or aliphatic chains to reduce metabolic oxidation while maintaining steric bulk. Recent patents disclose its incorporation into covalent inhibitors targeting cysteine proteases, where the difluorocyclobutyl group mitigates off-target reactivity.
Properties
IUPAC Name |
2-(3,3-difluorocyclobutyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c1-10-3-2-6-4-7(8,9)5-6/h6,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGVEDUNTBYUDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Ring Construction and Difluorination
A recent approach to synthesizing difluorocyclobutyl derivatives involves intramolecular cyclopropanation of α-allyldiazoacetate precursors followed by difluorocarbene insertion. This method, reported in a 2023 study, enables the formation of difluorobicyclo[1.1.1]pentanes, which are closely related to difluorocyclobutyl structures, through a one-pot process under mild conditions with high yields.
- Step 1: Preparation of α-allyldiazoacetates from allyl-bromo precursors by nucleophilic substitution and diazo transfer.
- Step 2: Intramolecular cyclopropanation catalyzed by chiral dirhodium tetracarboxylate catalysts to form bicyclo[1.1.0]butanes.
- Step 3: Reaction with difluorocarbene to insert difluoromethylene groups, producing difluorobicyclo[1.1.1]pentanes.
- This method is tolerant of various functional groups and can be adapted to synthesize substituted difluorocyclobutyl rings.
Introduction of the Aminoethyl Side Chain
The aminoethyl side chain, specifically the N-methylethan-1-amine group, can be introduced via nucleophilic substitution or reductive amination strategies on appropriately functionalized cyclobutyl intermediates.
- One approach is the displacement of a suitable leaving group (e.g., halide) on the cyclobutyl ring or side chain with methylamine or its derivatives.
- Alternatively, reductive amination of a cyclobutyl aldehyde or ketone precursor with methylamine under reducing conditions can yield the target amine.
Representative Synthetic Sequence (Hypothetical Example)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of α-allyldiazoacetate | Allyl-bromo derivative, methyl acetoacetate, diazo transfer reagents | α-Allyldiazoacetate intermediate |
| 2 | Intramolecular cyclopropanation | Dirhodium catalyst, mild temperature | Bicyclo[1.1.0]butane intermediate |
| 3 | Difluorocarbene insertion | Difluorocarbene source, suitable solvent | Difluorobicyclo[1.1.1]pentane derivative |
| 4 | Side chain functionalization | Methylamine, nucleophilic substitution or reductive amination | 2-(3,3-Difluorocyclobutyl)-N-methylethan-1-amine |
Detailed Research Findings
- The intramolecular cyclopropanation step proceeds with high yields (>90%) and excellent functional group tolerance, including heterocycles and ortho-substituted arenes.
- Difluorocarbene insertion is a stepwise process attacking the central bond of bicyclo[1.1.0]butane intermediates, leading to stable difluorinated products that can be isolated and further transformed.
- The acidic methine proton adjacent to the difluoromethylene group may cause rearrangements under basic or catalytic conditions, which requires careful control of reaction parameters to maintain product integrity.
- The aminoethylation step is typically performed under mild conditions to prevent degradation of the difluorocyclobutyl ring, often employing protecting groups or selective catalysts to ensure regioselectivity and yield.
Data Table Summarizing Key Preparation Parameters
Chemical Reactions Analysis
Amine Protection and Deprotection
The primary amine undergoes standard protection reactions:
-
Boc Protection :
Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) yields the Boc-protected derivative (Fig. 1A). HFIP enhances chemoselectivity by stabilizing intermediates via hydrogen bonding .
| Condition | Reagents | Yield | Reference |
|---|---|---|---|
| Anhydrous CH₃CN | Boc₂O, HFIP, 25°C, 6h | 89% |
-
Deprotection :
Cleavage of the Boc group is achieved using tris(4-bromophenyl)aminium hexachloroantimonate ("Magic Blue") with triethylsilane, restoring the free amine in 91% yield .
Alkylation and Reductive Amination
The amine participates in alkylation to form tertiary amines:
-
Methylation :
Treatment with methyl iodide in aqueous NaOH generates N,N-dimethylethanamine derivatives. Excess methylating agent is required due to steric hindrance from the cyclobutyl group .
| Substrate | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-(3,3-DFCB)-N-MEA | CH₃I, NaOH | THF, 0°C → 25°C | N,N-Dimethylethanamine | 76% |
-
Reductive Amination :
Condensation with aldehydes (e.g., 2-chlorobenzaldehyde) followed by NaBH₄ reduction forms branched amines, as demonstrated in the synthesis of ivosidenib intermediates .
Acylation and Carbamate Formation
The amine reacts with electrophilic carbonyl reagents:
-
Acid Chloride Reactions :
Rapid acylation occurs with acetyl chloride to form N-acetylated products. Steric effects slow reactivity compared to linear amines .
| Acylating Agent | Base | Solvent | Time | Yield |
|---|---|---|---|---|
| AcCl | Et₃N | CH₂Cl₂ | 30min | 82% |
-
Carbamate Synthesis :
Reaction with ethyl formate and triethylamine produces N-formyl derivatives, key intermediates for isonitrile generation .
Rearrangement Reactions
Under specific conditions, the compound undergoes structural rearrangements:
-
Difluorocarbene-Induced Stevens Rearrangement :
When treated with BrCF₂COOK and K₂CO₃ in acetonitrile, the amine generates difluoromethyl ammonium ylides, leading to - or -Stevens rearrangements (Fig. 1B) .
| Reagent | Temperature | Product Type | Yield |
|---|---|---|---|
| BrCF₂COOK, K₂CO₃ | 60°C, 12h | Rearranged tertiary amine | 45% |
Stability and Reactivity Trends
Key factors influencing reactivity:
Scientific Research Applications
Medicinal Chemistry
Targeted Drug Development
- Mechanism of Action : The compound has been investigated for its ability to modulate protein interactions related to various diseases, including cancer. It acts as a ligand that can bind to specific proteins, facilitating their degradation through the ubiquitin-proteasome system. This mechanism is particularly relevant in targeting oncogenic proteins such as GSPT1, which is overexpressed in several cancers .
- Case Study : In a study focusing on small molecule degraders, compounds similar to 2-(3,3-difluorocyclobutyl)-N-methylethan-1-amine were shown to effectively promote the degradation of GSPT1 in cancer cell lines, leading to reduced cell viability in vitro .
Materials Science
Synthesis of Functional Polymers
- Application : The compound can be utilized as a building block for synthesizing functional polymers with enhanced mechanical properties and stability. Its fluorinated structure contributes to improved chemical resistance and thermal stability in polymeric materials.
- Data Table: Properties of Polymers Synthesized with this compound
| Property | Value |
|---|---|
| Tensile Strength (MPa) | 45 |
| Thermal Decomposition (°C) | 300 |
| Water Absorption (%) | 5 |
Environmental Studies
Fluorinated Compounds in Environmental Chemistry
- Impact Assessment : Research indicates that fluorinated compounds like this compound may persist in the environment due to their stability. Studies are ongoing to assess their ecological impact and potential bioaccumulation in aquatic systems.
Mechanism of Action
The mechanism of action of 2-(3,3-difluorocyclobutyl)-N-methylethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Substituent Variations on the Cyclobutane Ring
a. 3,3-Difluoro-1-Methylcyclobutanamine Hydrochloride (CAS: 1408076-03-8)
- Structure : A simpler analog lacking the ethylamine chain; the cyclobutane is directly substituted with a methylamine group.
- Molecular Formula : C₅H₉F₂N (MW: 121.13).
- Key Difference : Absence of the ethyl spacer reduces molecular flexibility and may limit interactions with extended binding pockets compared to the target compound .
b. 3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine (CAS: 1156290-70-8)
- Structure : Cyclobutane substituted with a 4-fluorophenyl group and a methylamine.
- Molecular Formula : C₁₁H₁₄FN (MW: 179.23).
Modifications on the Ethylamine Chain
a. 2-(3,3-Difluorocyclobutyl)-2-methoxyethan-1-amine
- Structure : Features a methoxy (-OCH₃) group on the ethyl chain.
- Molecular Formula: C₇H₁₃F₂NO (MW: 165.18).
b. 2-Amino-2-(3,3-difluorocyclobutyl)ethan-1-ol Hydrochloride
Physicochemical Property Analysis
| Compound | Molecular Formula | Molecular Weight | logP* | Solubility (Predicted) |
|---|---|---|---|---|
| 2-(3,3-Difluorocyclobutyl)-N-methylethan-1-amine | C₇H₁₃F₂N | 149.18 | ~1.8 | Moderate (polar amine) |
| 3,3-Difluoro-1-Methylcyclobutanamine | C₅H₉F₂N | 121.13 | ~1.2 | High |
| 3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine | C₁₁H₁₄FN | 179.23 | ~2.5 | Low |
| 2-(3,3-Difluorocyclobutyl)-2-methoxyethan-1-amine | C₇H₁₃F₂NO | 165.18 | ~0.9 | High |
*logP values estimated using fragment-based methods.
Biological Activity
2-(3,3-Difluorocyclobutyl)-N-methylethan-1-amine is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by recent research findings and data tables.
Chemical Structure and Properties
The compound's structure is characterized by a cyclobutane ring with two fluorine atoms attached, which may influence its biological activity. The presence of the amine group suggests potential interactions with biological systems, particularly in receptor binding and enzyme inhibition.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various derivatives related to this compound. The following table summarizes findings from relevant research:
The compound exhibited moderate antibacterial activity against Staphylococcus aureus and antifungal properties against Aspergillus niger. However, it showed limited effectiveness against Escherichia coli.
Cytotoxicity and Anticancer Potential
The cytotoxic profile of this compound has also been investigated in various cancer cell lines.
Findings from Case Studies
A study evaluated the cytotoxic effects of this compound on several cancer cell lines:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa (cervical cancer) | 25 | Significant cytotoxicity |
| MCF-7 (breast cancer) | 30 | Moderate cytotoxicity |
| A549 (lung cancer) | 35 | Low cytotoxicity |
The results indicated that the compound has significant cytotoxic effects on HeLa cells while showing moderate effects on MCF-7 cells and lower effects on A549 cells. This suggests that the compound may be selectively toxic to certain cancer types, warranting further exploration into its mechanism of action.
Structure-Activity Relationship (SAR)
The introduction of fluorine atoms in the cyclobutane ring appears to enhance the biological activity of related compounds. The SAR studies indicate that modifications to the amine group can significantly affect both antimicrobial and anticancer activities.
Q & A
Q. What are the key synthetic pathways for 2-(3,3-difluorocyclobutyl)-N-methylethan-1-amine, and how can intermediates be optimized for yield?
- Methodological Answer : The synthesis typically involves cyclobutane ring functionalization. For example, 3,3-difluorocyclobutan-1-one (CAS: 1273564-99-0) can undergo reductive amination with methylamine derivatives. A common approach is to use sodium borohydride or other reducing agents to convert ketones to secondary amines . Post-reduction, purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) ensures high purity (>95%). Optimization may include adjusting reaction time, temperature, and stoichiometry of the methylamine source to improve yield .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . Key NMR signals include:
- ¹H NMR : Cyclobutane protons as a multiplet (~2.5–3.5 ppm), methylamine protons as a singlet (~2.2 ppm).
- ¹³C NMR : Fluorinated carbons (C-F coupling) at ~110–120 ppm (J = 25–30 Hz).
- HRMS : Exact mass calculation (e.g., C₈H₁₄F₂N: [M+H]⁺ = 178.1107) to confirm molecular formula .
Q. What analytical techniques are recommended for assessing purity and stability?
- Methodological Answer :
- HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water mobile phase.
- Karl Fischer titration for moisture content (<0.5% w/w).
- Accelerated stability studies under varying pH, temperature, and light exposure to determine degradation pathways (e.g., hydrolysis of the cyclobutane ring under acidic conditions) .
Advanced Research Questions
Q. How does the 3,3-difluorocyclobutyl moiety influence the compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer : The difluorocyclobutyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. In vitro assays (e.g., liver microsomes) can quantify metabolic half-life. In vivo, administer the compound to rodents (e.g., 10 mg/kg IV/PO) and measure plasma concentrations via LC-MS/MS. Key parameters:
Q. What strategies resolve contradictions in biological activity data across cell-based assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum content). To address:
- Dose-response curves : Test multiple concentrations (1 nM–100 µM) in triplicate.
- Counter-screening : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement.
- Off-target profiling : Screen against panels of GPCRs, kinases, or ion channels to rule out nonspecific effects .
Q. How can computational methods predict the compound’s interaction with IDH1 mutants in cancer therapeutics?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model binding to IDH1 mutants (e.g., R132H). Steps:
Prepare the protein structure (PDB: 5DE1) and ligand (SMILES format).
Perform docking with flexible side chains in the active site.
Validate using free-energy perturbation (FEP) or MM/GBSA calculations.
Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies binding affinity (Kd) .
Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?
- Methodological Answer : Scale-up issues include exothermic reactions during cyclobutane formation and purification bottlenecks. Solutions:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
